molecular formula C19H23N3O3 B2899079 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide CAS No. 2034400-32-1

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Cat. No. B2899079
CAS RN: 2034400-32-1
M. Wt: 341.411
InChI Key: IAHXLYLXOOVUDA-SHTZXODSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. This compound is also known as PF-05231023 and is a selective and potent antagonist of the prostaglandin E2 receptor subtype EP4.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide involves the inhibition of the prostaglandin E2 receptor subtype EP4. This receptor is involved in various physiological processes, including inflammation, pain, and cancer progression. By inhibiting this receptor, 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can modulate various biochemical and physiological processes. This compound has been shown to inhibit the production of prostaglandin E2, which is involved in inflammation and pain. Additionally, this compound has been shown to have potent anti-tumor activity and can inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide in lab experiments is its potency and selectivity. This compound has a high affinity for the prostaglandin E2 receptor subtype EP4, making it an ideal tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide. One of the major directions is the development of new therapeutic agents based on this compound. Studies have shown that this compound has potent anti-tumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, further studies can be conducted to understand the role of the prostaglandin E2 receptor subtype EP4 in various physiological processes and diseases, which can provide new insights into the development of new therapies.

Synthesis Methods

The synthesis of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide involves the reaction of 4-(pyrimidin-2-yloxy)cyclohexylamine with 2-chloro-N-(2-ethoxy-phenyl)acetamide in the presence of a base. The reaction proceeds to give the desired product in good yield and high purity.

Scientific Research Applications

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide has been extensively studied for its potential applications in various scientific research studies. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity and can inhibit the growth of various cancer cell lines.

properties

IUPAC Name

2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-24-17-7-4-3-6-16(17)18(23)22-14-8-10-15(11-9-14)25-19-20-12-5-13-21-19/h3-7,12-15H,2,8-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHXLYLXOOVUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

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